molecular formula C10H9BrN2 B1437382 3-Bromo-2,4-dimethyl-1,8-naphthyridine CAS No. 1019108-06-5

3-Bromo-2,4-dimethyl-1,8-naphthyridine

Cat. No. B1437382
M. Wt: 237.1 g/mol
InChI Key: GICYHTGGELQYMG-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dimethyl-1,8-naphthyridine is a chemical compound with the linear formula C10H9BrN2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 3-Bromo-2,4-dimethyl-1,8-naphthyridine, has been a topic of interest in recent years . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2,4-dimethyl-1,8-naphthyridine contains a total of 23 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 2 Pyridine(s) .


Chemical Reactions Analysis

The reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one with NaN3 or Me3SiN3 under microwave irradiation gives 3- and 4-amino-1,8-naphthyridin-2 (1 H )-ones in 30–96% overall yield. The reaction proceeds via cycloaddition– ring expansion with rearrangement .


Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-2,4-dimethyl-1,8-naphthyridine is 237.1 g/mol . Other physical and chemical properties are not explicitly mentioned in the retrieved documents.

Scientific Research Applications

Synthesis and Characterization

3-Bromo-2,4-dimethyl-1,8-naphthyridine serves as a precursor in the synthesis of various naphthyridine derivatives, which are of interest due to their potential biological activities and applications in material science. For instance, it is used in the synthesis of thieno[c]-fused naphthyridines through Pd(0)-catalyzed coupling, demonstrating its utility in constructing complex heterocyclic systems. These thieno-fused derivatives have been characterized by their NMR spectra, indicating the versatility of 3-Bromo-2,4-dimethyl-1,8-naphthyridine in facilitating diverse chemical transformations (Malm, Rehn, Hörnfeldt, & Gronowitz, 1994).

Fluorescent Chemosensors

Another application is in the development of fluorescent chemosensors, where derivatives of 3-Bromo-2,4-dimethyl-1,8-naphthyridine have been synthesized and shown to exhibit selective detection of fluoride and mercury ions. This selective detection is attributed to specific interactions between the chemosensor and the ions, making these derivatives useful in environmental monitoring and chemical sensing applications. The detailed investigation of these interactions through spectroscopy and computational studies highlights the compound's potential in analytical chemistry (Chahal, Dar, & Sankar, 2015).

Coordination Chemistry

In coordination chemistry, 3-Bromo-2,4-dimethyl-1,8-naphthyridine derivatives have been used to synthesize complexes with metals such as rhenium. These complexes are characterized by their photoluminescent properties, making them of interest for applications in luminescent materials and molecular electronics. The study of their crystal structure and spectroscopic properties provides insights into the electronic interactions between the naphthyridine ligands and the metal centers, which are crucial for designing functional materials (Zuo, Fu, Che, & Cheung, 2003).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including 3-Bromo-2,4-dimethyl-1,8-naphthyridine, has been of considerable interest to the synthetic community . This includes attempts to develop more ecofriendly, safe, and atom-economical approaches .

properties

IUPAC Name

3-bromo-2,4-dimethyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-8-4-3-5-12-10(8)13-7(2)9(6)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICYHTGGELQYMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=NC(=C1Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281712
Record name 3-Bromo-2,4-dimethyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,4-dimethyl-1,8-naphthyridine

CAS RN

1019108-06-5
Record name 3-Bromo-2,4-dimethyl-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019108-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,4-dimethyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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